molecular formula C11H13NO2 B8573017 3-amino-3-benzyldihydrofuran-2(3H)-one

3-amino-3-benzyldihydrofuran-2(3H)-one

Cat. No. B8573017
M. Wt: 191.23 g/mol
InChI Key: LURSYXZGYLPKKS-UHFFFAOYSA-N
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Patent
US07816378B2

Procedure details

To a solution of 3-benzyl-3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (5.67 g, 15.95 mmol) in MeOH (50 mL) and THF (50 mL) was added 6N HCl (5.3 mL, 32 mmol). After 5 min stirring at RT, the reaction mixture was concentrated in vacuo, diluted with water and benzophenone was extracted with diethyl ether (3×). The aqueous layer was basified to pH 10 with 6N NaOH, extracted with DCM (×2), dried over sodium sulfate and concentrated in vacuo to give 3-amino-3-benzyldihydrofuran-2(3H)-one as a colorless oil, which was carried as is in the next step.
Name
3-benzyl-3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1([N:14]=C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:12][CH2:11][O:10][C:9]1=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>CO.C1COCC1>[NH2:14][C:8]1([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:12][CH2:11][O:10][C:9]1=[O:13]

Inputs

Step One
Name
3-benzyl-3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one
Quantity
5.67 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(C(OCC1)=O)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 5 min stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water and benzophenone
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1(C(OCC1)=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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